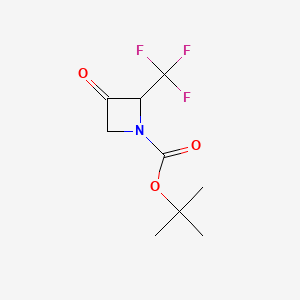
Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate is an organic compound with the molecular formula C9H12F3NO3 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is characterized by the presence of a trifluoromethyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with trifluoromethylating agents. One common method includes the oxidation of hydroxyl groups on an aza ring to form the ketone . The reaction conditions often require the use of oxidizing agents and may involve catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of the ketone group to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield ketones, while reduction reactions produce alcohols. Substitution reactions can result in various derivatives depending on the substituents introduced.
Scientific Research Applications
Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The azetidine ring may also play a role in binding to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxoazetidine-1-carboxylate: A similar compound without the trifluoromethyl group.
Tert-butyl 3-oxo-2-(trifluoromethyl)piperidine-1-carboxylate: A piperidine derivative with similar functional groups.
Uniqueness
Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate is unique due to the presence of both the trifluoromethyl group and the azetidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Biological Activity
Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate, known by its CAS number 398489-26-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 171.19 g/mol |
| Molecular Formula | C9H12F3N2O3 |
| Synonyms | N-Boc-3-azetidinone |
| PubChem ID | 1519404 |
Anticancer Properties
Recent studies have indicated that compounds containing azetidine rings exhibit significant anticancer activities. For instance, a study highlighted the cytotoxic effects of related azetidine derivatives against various cancer cell lines, demonstrating their potential as anticancer agents . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has shown that similar azetidine derivatives possess activity against multidrug-resistant bacteria, including Staphylococcus aureus and Mycobacterium species . The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 8 µg/mL, indicating moderate efficacy against these pathogens.
Case Studies
- Synthesis and Evaluation :
- Anticancer Screening :
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies on similar azetidine derivatives have suggested favorable absorption and distribution characteristics, with acceptable toxicity profiles observed in vivo at higher doses (800 mg/kg) .
Properties
Molecular Formula |
C9H12F3NO3 |
|---|---|
Molecular Weight |
239.19 g/mol |
IUPAC Name |
tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C9H12F3NO3/c1-8(2,3)16-7(15)13-4-5(14)6(13)9(10,11)12/h6H,4H2,1-3H3 |
InChI Key |
TVLOZHADRHNSSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















